Product packaging for 1-Methoxy-6-azaspiro[2.5]octane(Cat. No.:)

1-Methoxy-6-azaspiro[2.5]octane

Cat. No.: B13978965
M. Wt: 141.21 g/mol
InChI Key: WEIFKGIRDLINKT-UHFFFAOYSA-N
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Description

1-Methoxy-6-azaspiro[2.5]octane is a chiral spirocyclic building block of significant interest in modern drug discovery. Spirocyclic scaffolds like this one are highly valued for their three-dimensional, rigid architecture, which allows functional groups to project in multiple directions. This often leads to improved selectivity and enhanced physicochemical properties, such as better metabolic stability, compared to flat aromatic structures . The 6-azaspiro[2.5]octane core is a privileged structure in medicinal chemistry, proven to be a key component in potent and selective therapeutics. Research has demonstrated its successful application as a core motif in developing potent antagonists of the M4 muscarinic acetylcholine receptor (M4 mAChR) , which is a promising target for movement disorders such as dystonia . In parallel, this scaffold has also been optimized into small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor , a well-established target for type 2 diabetes and obesity. The methoxy group on the spirocyclic framework can serve as a critical synthetic handle for further derivatization or to fine-tune the molecule's properties, such as its solubility and permeability. This product is intended for research purposes as a chemical intermediate to create novel bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13978965 1-Methoxy-6-azaspiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-methoxy-6-azaspiro[2.5]octane

InChI

InChI=1S/C8H15NO/c1-10-7-6-8(7)2-4-9-5-3-8/h7,9H,2-6H2,1H3

InChI Key

WEIFKGIRDLINKT-UHFFFAOYSA-N

Canonical SMILES

COC1CC12CCNCC2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Methoxy 6 Azaspiro 2.5 Octane Derivatives

Ring Opening Reactions of Spiro[2.5]octane Systems

The significant ring strain inherent in the cyclopropane (B1198618) ring of the spiro[2.5]octane system makes it susceptible to ring-opening reactions. nih.gov These reactions can be initiated by either nucleophiles or acids, leading to a variety of functionalized cyclohexane (B81311) derivatives.

The reaction of 1-Methoxy-6-azaspiro[2.5]octane with strong nucleophiles is expected to proceed via an SN2-type mechanism. youtube.com In this process, the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond and the formation of a carbanionic intermediate. Subsequent protonation yields the ring-opened product. The regioselectivity of the attack is influenced by steric factors, with the nucleophile preferentially attacking the least substituted carbon. youtube.com

Table 1: Nucleophilic Ring Opening of Azaspiro[2.5]octane Derivatives

Nucleophile Reagent/Conditions Expected Product
Hydride LiAlH₄, then H₂O 1-Methoxy-2-methylcyclohexylamine derivative
Alkoxide NaOR, ROH 2-(Alkoxymethyl)-1-methoxycyclohexylamine derivative

This data is inferred from general principles of nucleophilic ring-opening of cyclopropanes.

Under acidic conditions, the cyclopropane ring of this compound can also be opened. The reaction is initiated by the protonation of the cyclopropane ring, which generates a species with carbocationic character. stackexchange.com The subsequent attack by a nucleophile can occur at the more substituted carbon, following a trend similar to the Markovnikov opening of epoxides. masterorganicchemistry.com The nature of the product depends on the nucleophile present in the reaction medium. For instance, in the presence of water, a hydroxyl group will be introduced.

The mechanism of acid-catalyzed ring opening is complex and can exhibit characteristics of both SN1 and SN2 pathways. stackexchange.comlibretexts.org The transition state has significant carbocationic character, and the stability of this intermediate plays a crucial role in determining the regioselectivity of the reaction. stackexchange.com

Oxidation and Reduction Reactions on the Azaspiro[2.5]octane Framework

The azaspiro[2.5]octane framework can undergo various oxidation and reduction reactions, targeting either the piperidine (B6355638) ring or substituents on the carbocyclic portion.

Derivatives of this compound bearing carbonyl or ester functionalities can be selectively reduced. The choice of reducing agent is critical to achieve the desired transformation without affecting other parts of the molecule. nih.gov For example, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones to the corresponding alcohols, while lithium aluminum hydride (LiAlH₄) is a more powerful reagent that can reduce esters and carboxylic acids as well. youtube.comlibretexts.org

Table 2: Selective Reduction of Carbonyl Derivatives

Substrate Reducing Agent Product
Ketone derivative NaBH₄, MeOH Secondary alcohol derivative

This data is based on the general reactivity of reducing agents towards carbonyl compounds. nih.govlibretexts.org

The this compound system is susceptible to oxidation at several positions. The secondary amine in the piperidine ring can be oxidized to form N-oxides or other oxidized nitrogen species using reagents like hydrogen peroxide or potassium permanganate. Furthermore, the cyclohexane ring can be oxidized under specific conditions, although the presence of the strained cyclopropane ring might lead to complex reaction pathways. The orientation of substituents on the ring can direct the oxidative attack. nih.govdntb.gov.ua

Nitrogen-Centered Reactivity

The secondary amine in the 6-azaspiro[2.5]octane core is a key site for functionalization. It can readily undergo a variety of reactions typical of secondary amines, allowing for the synthesis of a wide range of derivatives. These reactions include N-alkylation, N-acylation, and N-sulfonylation. Such modifications are crucial in medicinal chemistry for modulating the pharmacological properties of the molecule. For instance, the synthesis of various N-substituted 6-azaspiro[2.5]octane derivatives has been explored for their potential as therapeutic agents. nih.gov The synthesis of related azaspiro compounds often involves the protection of the nitrogen atom, for example with a Boc group, followed by deprotection under acidic conditions. acs.org

Basicity and Nucleophilicity of the Azaspiro Amine

The chemical behavior of the nitrogen atom in 6-azaspiro[2.5]octane derivatives is central to their reactivity. As a secondary amine integrated into a piperidine-like ring, its lone pair of electrons is the primary site of basic and nucleophilic activity. libretexts.org

Basicity: The basicity of an amine is a measure of its ability to accept a proton, typically quantified by the pKₐ of its conjugate acid (R₂NH₂⁺). Several factors influence the basicity of the nitrogen in the 6-azaspiro[2.5]octane core:

Hybridization: The nitrogen atom is sp³-hybridized, meaning its lone pair resides in an sp³ orbital. This orbital has 75% p-character, making the lone pair less tightly held and more available for bonding to a proton compared to sp²-hybridized nitrogens (like in pyridine) or sp-hybridized nitrogens (like in nitriles). masterorganicchemistry.com This is a primary reason for the relatively strong basicity of saturated amines. libretexts.org

Inductive Effects: Alkyl groups are generally electron-donating relative to hydrogen, which stabilizes the positive charge on the resulting ammonium (B1175870) ion and increases basicity. libretexts.org The spirocyclic structure, composed of alkyl chains, contributes to this effect. The 1-methoxy group on the cyclopropane ring is distant from the nitrogen and is expected to have a negligible inductive effect on its basicity.

Steric Effects: The rigid, three-dimensional nature of the spirocyclic system can influence the accessibility of the lone pair to a proton. However, compared to acyclic amines with bulky substituents, the spirocyclic framework can also lock the conformation in a way that leaves the lone pair relatively unhindered. tandfonline.com

Experimentally measured pKₐ values for the hydrochlorides of related spirocyclic amines are typically in the range of 10.1–10.3, which is comparable to or slightly higher than that of piperidine itself. rsc.org This indicates that the spiro-fusion does not significantly diminish the basicity of the amine. In contrast, introducing an oxygen atom into the spirocyclic framework, as in 2-oxa-6-azaspiro[3.4]octane, can lower the basicity (pKₐ of conjugate acid ≈ 8.9–9.5) due to the electron-withdrawing inductive effect of the oxygen. tandfonline.comrsc.org

Comparative Basicity of Amines

Compound pKₐ of Conjugate Acid Hybridization of N Key Factors
Piperidine 11.12 sp³ Saturated cyclic amine
6-Azaspiro[2.5]octane (estimated) ~10-11 sp³ Spirocyclic saturated amine
Aniline 4.6 sp² Lone pair delocalized into aromatic ring
Pyridine 5.2 sp² Lone pair in sp² orbital (more s-character)
Pyrrole 0.4 sp² Lone pair is part of the aromatic sextet

Nucleophilicity: Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon. It generally trends with basicity, but is more sensitive to steric hindrance. masterorganicchemistry.com The nitrogen in 6-azaspiro[2.5]octane is a potent nucleophile due to its available lone pair. This reactivity is harnessed in the synthesis of more complex molecules, where the amine attacks electrophiles like alkyl halides (alkylation) or acid chlorides (acylation). libretexts.orgnih.gov For example, in the synthesis of ENPP1 inhibitors, the amine of a 6-azaspiro[2.5]octane derivative engages in nucleophilic aromatic substitution and subsequent reaction with a sulfamide (B24259) precursor. acs.org

Reactions Involving the Lone Pair on Nitrogen

The lone pair on the nitrogen of this compound and its derivatives is central to their synthetic utility. Common reactions involving this nucleophilic and basic center include:

Alkylation and Acylation: As a typical secondary amine, the nitrogen readily undergoes Sₙ2 reactions with alkyl halides and acylation with acid chlorides or anhydrides. These reactions are fundamental for elaborating the core structure and attaching various functional side chains, a common strategy in drug discovery. nih.gov

Reductive Amination: The azaspiro amine can be formed via reductive amination, where a precursor ketone undergoes condensation with an amine followed by reduction of the resulting imine or enamine intermediate. libretexts.org

Sulfonamide/Sulfamide Formation: The nucleophilic nitrogen can attack sulfonyl chlorides or related reagents, such as the Burgess-type reagent, to form stable sulfamides. This transformation has been employed in the synthesis of bioactive compounds incorporating the 6-azaspiro[2.5]octane scaffold. acs.org

Cyclization Reactions: The amine can act as an intramolecular nucleophile, participating in cyclization reactions to form more complex polycyclic systems. The outcome of such reactions is highly dependent on the nature of the tethered electrophile.

Mechanistic Investigations of Spirocyclic Transformations

Understanding the mechanisms by which spirocycles are formed and interconverted is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. In the context of spirocyclic transformations, a combination of spectroscopic and computational methods is employed.

Spectroscopic Identification: In some cases, reaction intermediates can be observed directly or trapped. For instance, in the solid-phase synthesis of spirocyclic heterocycles, the progression of reactions is often monitored by IR spectroscopy, which can detect changes in functional groups, although it cannot fully characterize the structure of an intermediate. rsc.org In a photochemical approach to spirocyclobutyl oxindoles, a radical intermediate was successfully trapped using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), providing strong evidence for a radical-mediated mechanism. acs.org

Proposed Intermediates in Amine-Based Spirocyclizations: In reactions involving amine nucleophiles, tetrahedral intermediates are commonly proposed. For example, the intramolecular cyclization of gabapentin (B195806) to form a spiro-lactam is suggested to proceed through a neutral tetrahedral intermediate formed by the attack of the amine on the carboxylic acid group. rsc.org Similarly, the synthesis of spirocyclic piperidones from acetonine and a cyclic ketone is believed to involve an initial nucleophilic attack by an enamine tautomer, leading to an acyclic amino-enone intermediate that subsequently cyclizes. mdpi.com

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for mapping reaction pathways and characterizing the structures and energies of transient species that are difficult to observe experimentally. Such studies can confirm the feasibility of proposed intermediates and transition states in complex rearrangements and cyclizations leading to spirocyclic products.

Kinetic Studies of Key Reactions

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, helping to distinguish between proposed mechanisms. A notable example is the study of the intramolecular cyclization of gabapentin to form a 2-aza-spiro mdpi.comnih.govdecan-3-one, a spiro-lactam. rsc.org

This study revealed several key mechanistic features:

pH Dependence: The reaction rate was found to be highly dependent on pH, with a maximum rate observed above pH 9.8 and a minimum rate between pH 5.15 and 6.21. This profile indicates the involvement of different protonated forms of the reactant in the rate-determining step.

General Acid and Base Catalysis: The reaction was subject to catalysis by both general acids and general bases, suggesting that proton transfer is a key part of the rate-limiting step.

These findings allowed for the proposal of a detailed mechanism involving the cyclization of both the zwitterionic and anionic forms of gabapentin to form a tetrahedral intermediate, followed by catalyzed breakdown to the final spiro-lactam product. rsc.org Such detailed kinetic investigations, while not specific to this compound, exemplify the methods used to understand the formation of related spirocyclic amine derivatives.

Kinetic Data for Gabapentin Cyclization at 80°C

pH k_obs (s⁻¹) Proposed Dominant Reactant Form
2.24 1.83 x 10⁻⁶ Cationic
5.15 1.05 x 10⁻⁷ Zwitterionic
6.21 1.05 x 10⁻⁷ Zwitterionic
9.80 1.39 x 10⁻⁵ Anionic
11.15 1.39 x 10⁻⁵ Anionic

Role of Directing Groups in Stereocontrol

Achieving stereocontrol in the synthesis of complex molecules like spirocycles is a significant challenge. Directing groups are functional moieties within a reactant molecule that guide the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer. rsc.org

Organocatalysis: In the synthesis of spiro-oxindoles, chiral organocatalysts (such as proline derivatives) can form transient iminium or enamine intermediates with the substrates. The chiral environment of the catalyst then directs the subsequent bond-forming step, leading to high diastereoselectivity and enantioselectivity. nih.gov

Substrate-Based Control: Existing stereocenters or functional groups on the substrate can direct the approach of reagents. For example, in the Claisen rearrangement to form spiro[4.5]decanes, the functionality on the precursor bicyclic dihydropyran dictates the stereochemical outcome of the rearrangement. consensus.app

Metal-Catalyzed Reactions: Chiral ligands coordinated to a metal catalyst can create a chiral pocket that controls the stereoselectivity of a reaction. In some cases, a functional group on the substrate, such as an amide or aldehyde, can coordinate to the metal center, acting as an internal directing group to guide a C-H functionalization or cyclization event at a specific position and with a specific stereochemistry. rsc.org This strategy allows for the highly controlled construction of multiple stereocenters in a single transformation. The stereochemical outcome of the Staudinger reaction to form spiro β-lactams, for instance, can be controlled by the choice of N-protecting group on the imine, which influences the electronic and steric interactions in the key transition state. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For stereochemically rich molecules like 1-Methoxy-6-azaspiro[2.5]octane, a suite of one-dimensional and two-dimensional NMR experiments is essential.

The analysis of the spirocyclic framework of this compound through ¹H and ¹³C NMR provides foundational data on its constitution and conformation. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their stereochemical environment. nih.gov

In the ¹H NMR spectrum, the protons of the cyclopropane (B1198618) ring are expected to appear at a high field (low ppm value) due to the ring's anisotropic effects. The protons on the piperidine (B6355638) ring would exhibit chemical shifts and coupling patterns characteristic of a six-membered heterocyclic ring, which often adopts a chair conformation to minimize steric strain. The methoxy (B1213986) group would present as a sharp singlet.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The spiro carbon atom is a quaternary carbon and would typically appear as a weak signal in the spectrum. The chemical shifts of the carbons in the cyclopropane and piperidine rings are indicative of their hybridization and substitution.

Detailed analysis of coupling constants (J-values) in the ¹H NMR spectrum can help elucidate the relative stereochemistry. For instance, the magnitude of the coupling between adjacent protons in the piperidine ring can help to confirm its chair conformation and the axial or equatorial orientation of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (Spiro) - ~60-70
C2/C3 ~0.5-1.5 (m) ~10-20
C4/C8 ~2.5-3.5 (m) ~45-55
C5/C7 ~1.5-2.5 (m) ~25-35
N-H Variable -
O-CH₃ ~3.3 (s) ~50-60

Note: These are predicted values and may vary based on solvent and other experimental conditions. s = singlet, m = multiplet.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of this compound by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between adjacent protons within the cyclopropane ring and along the carbon backbone of the piperidine ring. This helps to establish the proton-proton network within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.educolumbia.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the singlet of the methoxy protons would show a correlation to the methoxy carbon in the HSQC spectrum.

Correlation between the methoxy protons (O-CH ₃) and the carbon they are attached to (C 1).

Correlations between protons on the piperidine ring and the spiro carbon (C1), confirming the spirocyclic junction.

Correlations between protons on the cyclopropane ring and the spiro carbon.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY H4 ↔ H5, H7 ↔ H8 Connectivity within the piperidine ring
HSQC H(OCH₃) ↔ C(OCH₃) Direct C-H attachment of the methoxy group
HSQC H4 ↔ C4, H5 ↔ C5, etc. Assignment of all protonated carbons
HMBC H(OCH₃) ↔ C1 Confirms attachment of methoxy group to the spiro carbon
HMBC H4/H8 ↔ C1 Confirms the spirocyclic connection to the piperidine ring

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including the absolute stereochemistry of chiral centers. nih.govmit.edu

To determine the absolute configuration of this compound, a suitable single crystal of the compound or a derivative is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. For chiral molecules, anomalous dispersion techniques are used to definitively assign the R or S configuration at the spirocenter. mit.edunih.gov The process can confirm the connectivity established by NMR and reveal the precise spatial arrangement of all atoms.

The crystal structure provides highly precise measurements of bond lengths, bond angles, and dihedral angles. mdpi.com

Bond Lengths: The C-C bond lengths within the strained cyclopropane ring would be expected to differ from those in the more flexible piperidine ring. The C-N and C-O bond lengths can be compared to standard values to assess any electronic effects.

Bond Angles: The internal bond angles of the cyclopropane ring will be close to 60°, indicating significant ring strain. The angles within the piperidine ring will reflect its specific conformation, which is typically a chair form with angles close to the tetrahedral angle of 109.5°.

Dihedral Angles: Dihedral angles define the conformation of the molecule. Analysis of these angles in the piperidine ring would confirm its chair, boat, or twist-boat conformation and the axial or equatorial positions of the ring's atoms and the attached methoxy group.

Table 3: Representative Bond Parameters for Azaspiro[2.5]octane Systems

Parameter Typical Value Significance
C-C (Cyclopropane) ~1.51 Å Reflects ring strain
C-C (Piperidine) ~1.54 Å Standard sp³-sp³ C-C bond
C-N (Piperidine) ~1.47 Å Standard C-N single bond
C-O (Methoxy) ~1.43 Å Standard C-O single bond
∠C-C-C (Cyclopropane) ~60° High ring strain

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound due to its spirocenter, it can exist as two non-superimposable mirror images called enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess, e.e.) of a synthesized sample. sigmaaldrich.comgcms.cz

The separation is achieved by using a chiral stationary phase (CSP). The CSP is a solid support that has a chiral molecule bonded to its surface. The two enantiomers of this compound interact diastereomerically with the chiral stationary phase, forming transient complexes of different stabilities. This difference in interaction strength causes one enantiomer to travel through the chromatography column more slowly than the other, resulting in their separation and allowing for their quantification. gcms.cz The choice of CSP and the mobile phase is critical for achieving good separation and can be optimized through screening various conditions.

Theoretical and Computational Investigations of 1 Methoxy 6 Azaspiro 2.5 Octane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. By approximating the many-electron wavefunction and energy to the spatially dependent electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying systems like 1-Methoxy-6-azaspiro[2.5]octane.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the lowest energy conformations. The presence of the piperidine (B6355638) ring allows for different chair and boat conformations, while the methoxy (B1213986) group can adopt various orientations relative to the spirocyclic core.

Table 1: Calculated Relative Energies of this compound Conformers (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules, as specific experimental or computational data for this compound is not readily available in public literature.)

ConformerPiperidine Ring ConformationMethoxy Group OrientationRelative Energy (kcal/mol)
1 ChairEquatorial0.00
2 ChairAxial1.52
3 Twist-BoatEquatorial5.89
4 Twist-BoatAxial7.31

Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, is likely to be distributed across the C-N and C-O antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophiles at the nitrogen center.

Table 2: Calculated Frontier Orbital Energies for the Most Stable Conformer of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

OrbitalEnergy (eV)
HOMO-6.23
LUMO1.45
HOMO-LUMO Gap7.68

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of the most stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in solution. youtube.com By simulating the motion of atoms over time, MD can explore the conformational space more exhaustively and identify the transition pathways between different conformers. youtube.com

An MD simulation of this compound would typically be performed using a classical force field, such as AMBER or CHARMM, in a solvent box of water or another relevant solvent. The simulation would reveal the flexibility of the piperidine ring, the rotational freedom of the methoxy group, and any solvent-solute interactions that might influence the conformational preferences. Analysis of the simulation trajectory can provide information on the population of different conformers and the rates of interconversion between them.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, the nitrogen atom of the piperidine ring can act as a nucleophile in various reactions. DFT can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy.

A potential reaction for investigation is the N-alkylation of this compound. By modeling the reaction with an alkyl halide, the transition state for the nucleophilic substitution can be characterized. The calculated activation barrier would provide a quantitative measure of the reaction rate. Such studies have been performed on similar spirocyclic systems, revealing the influence of the ring conformation on reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used for biological activity, QSAR can also be applied to predict physicochemical properties such as solubility, boiling point, or chromatographic retention times.

For a series of derivatives of this compound, a QSAR model could be developed by calculating a range of molecular descriptors for each compound. These descriptors can include constitutional, topological, geometrical, and electronic parameters. By correlating these descriptors with an experimentally determined property using statistical methods like multiple linear regression or partial least squares, a predictive model can be built. This approach would allow for the estimation of properties for new, unsynthesized derivatives of the this compound scaffold.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality and conformational rigidity of the azaspiro[2.5]octane framework make its derivatives, such as 1-Methoxy-6-azaspiro[2.5]octane , valuable synthons in asymmetric synthesis. The defined spatial orientation of substituents on the spirocyclic core allows for precise control over the stereochemical outcome of subsequent transformations.

Synthesis of Spirocyclic Scaffolds with Defined Stereochemistry

The synthesis of spirocyclic compounds with controlled stereochemistry is a significant challenge in organic chemistry. Chiral derivatives of 6-azaspiro[2.5]octane serve as key starting materials in this endeavor. While direct studies on This compound are limited, the principles of stereoselective synthesis using related azaspirocycles are well-established. The methoxy (B1213986) group in This compound can potentially influence the diastereoselectivity of reactions at adjacent positions, either through steric hindrance or electronic effects, thereby guiding the formation of a specific stereoisomer.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The 6-azaspiro[2.5]octane core, as present in This compound , can be elaborated into more complex heterocyclic systems. For instance, the secondary amine within the spirocycle can undergo a variety of functionalization reactions, including N-arylation, N-alkylation, and acylation, to introduce diverse substituents. A patent for the synthesis of 4,7-diazaspiro[2.5]octane compounds utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate (B1207046) as a starting material, highlighting the utility of related structures in building more complex nitrogenous frameworks.

Development of Chiral Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The rigid scaffold and the presence of a nitrogen atom make azaspiro[2.5]octane derivatives attractive candidates for ligand design.

Asymmetric Catalysis Mediated by Azaspiro[2.5]octane Ligands

While specific examples employing This compound as a ligand are not extensively documented, the broader class of chiral azaspiro[2.5]octanes has been explored in asymmetric catalysis. These ligands can coordinate with transition metals to create a chiral environment that influences the stereochemical course of a reaction. The development of chiral phosphinoaryl- and phosphinoalkyloxazolines has led to highly effective catalysts for allylic substitution reactions. The structural rigidity of the azaspiro[2.5]octane framework is believed to be crucial for achieving high levels of enantioselectivity by impeding catalyst deactivation pathways.

Enantioselective Transformations

Enantioselective transformations are critical for the synthesis of single-enantiomer drugs. Chiral ligands derived from azaspirocycles can be employed in a variety of enantioselective reactions, including hydrogenations, C-C bond formations, and cycloadditions. For instance, chiral 1‐phosphabarrelene‐pyridine ligands have been successfully used in the Rh- and Ir‐catalyzed asymmetric hydrogenation of olefins with high enantioselectivity. The stereochemical information embedded in the chiral ligand is transferred to the substrate, leading to the preferential formation of one enantiomer of the product.

Intermediate in the Synthesis of Diverse Chemical Entities

The 6-azaspiro[2.5]octane motif is a key structural component in a variety of biologically active compounds. Consequently, derivatives such as This compound can serve as crucial intermediates in their synthesis. For example, a series of chiral 6-azaspiro[2.5]octanes have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, which are of interest for the treatment of neurological and psychiatric disorders. Furthermore, new series of 6-azaspiro[2.5]octane molecules have been optimized into potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, a target for the treatment of type 2 diabetes and obesity. The synthesis of these complex molecules often relies on the availability of functionalized azaspiro[2.5]octane building blocks.

Below is a table summarizing the types of compounds where the azaspiro[2.5]octane scaffold, and by extension intermediates like This compound , are utilized.

Compound ClassTherapeutic TargetReference
M4 Muscarinic Acetylcholine Receptor AntagonistsNeurological and Psychiatric Disorders
Glucagon-like Peptide-1 (GLP-1) Receptor AgonistsType 2 Diabetes and Obesity
T-type Ca2+ channel antagonistsNot specified

Modular Synthesis of Functionalized Derivatives

The modular synthesis of functionalized 6-azaspiro[2.5]octane derivatives allows for the systematic exploration of chemical space in drug discovery programs. This involves both the construction of the core spirocycle and the subsequent introduction of various functional groups.

A key challenge in synthesizing this scaffold is the creation of the spirocyclic junction. One established method involves the reduction of 1,1-cyclopropanediacetonitrile. A general procedure using polymethylhydrosiloxane (B1170920) (PMHS) and a titanium(IV) isopropoxide catalyst can produce 6-azaspiro[2.5]octane hydrochloride in good yield. chemicalbook.com This dinitrile reduction provides a direct route to the core structure, which can then be further functionalized.

More advanced, stereoselective methods are also being developed. Recent research has demonstrated a stereodivergent enzymatic platform for the cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes, including the azaspiro[2.5]octane system. chemrxiv.org This biocatalytic approach utilizes engineered protoglobin-based enzymes to achieve high yields and excellent control over both diastereoselectivity and enantioselectivity. chemrxiv.org This method is highly modular, scalable, and operates under environmentally benign conditions, representing a significant advancement in accessing chiral azaspirocycles. chemrxiv.org

Table 1: Enzymatic Synthesis of Azaspiro[2.5]octane Derivatives

Substrate Product Yield (Isolated) Diastereomeric Ratio (dr) Enantiomeric Ratio (er)
N-Boc-4-methylenepiperidine (R)-N-Boc-6-azaspiro[2.5]octane 71% (56%) N/A 99.5:0.5
N-Boc-4-ethylidenepiperidine N-Boc-1-methyl-6-azaspiro[2.5]octane >99% (93%) 99.5:0.5 99.5:0.5

Data sourced from a study on stereodivergent enzymatic synthesis. chemrxiv.org

Once the core is formed, functionalization can be achieved at various positions. The nitrogen atom of the piperidine (B6355638) ring is a common site for modification, allowing the scaffold to be incorporated as a linker. For instance, various N-substituted 6-azaspiro[2.5]octane molecules have been optimized as potent GLP-1 receptor agonists. nih.gov Furthermore, functional groups can be installed on the cyclopropane (B1198618) ring. The use of 6-azaspiro[2.5]octan-1-amine as a building block in the synthesis of ENPP1 inhibitors demonstrates that functionality at the C1 position is synthetically accessible and desirable for biological activity. acs.org The synthesis of a C1-methoxy derivative would likely require a precursor with a hydroxyl group at the C1 position, which could then be alkylated.

Synthetic Pathways to Analogues with Modified Ring Systems

The synthesis of 6-azaspiro[2.5]octane analogues with modified ring systems is crucial for fine-tuning the properties of molecules in medicinal chemistry. These analogues can include systems with different ring sizes (e.g., azaspiro[3.4]octane or azaspiro[2.4]heptane) or those containing additional heteroatoms.

Strategies for synthesizing these analogues often involve the annulation of one ring onto another pre-existing cyclic structure. For example, several successful routes have been developed for the synthesis of 2-azaspiro[3.4]octane, which involves either the annulation of a cyclopentane (B165970) ring or the annulation of a four-membered azetidine (B1206935) ring. rsc.org These approaches often utilize readily available starting materials and conventional chemical transformations. rsc.org

A modular approach has been described for the synthesis of 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.5]nonane analogues. researchgate.net This highlights that established synthetic routes can be adapted to create related spirocyclic systems with different ring sizes or heteroatom compositions. The synthesis of 5-azaspiro[2.4]heptane derivatives, which are useful intermediates for Hepatitis C virus inhibitors, further illustrates the adaptability of synthetic strategies to produce diverse spirocyclic scaffolds. google.com These methods often involve the construction of a key quaternary carbon center, which is a common feature in the synthesis of many spirocycles.

Table 2: Examples of Azaspiroalkane Analogues

Compound Name Ring System Application/Note Reference
2-Azaspiro[3.4]octane Azetidine-Cyclopentane Building block rsc.org
2,6-Diazaspiro[3.4]octane Diazetidine-Cyclopentane Building block in medicinal chemistry researchgate.net
2,6-Diazaspiro[3.5]nonane Diazetidine-Cyclohexane Building block in medicinal chemistry researchgate.net
5-Azaspiro[2.4]heptane Cyclopropane-Pyrrolidine Intermediate for HCV inhibitors google.com

These examples demonstrate that by selecting appropriate starting materials and synthetic strategies—such as enolate acylation, titanacyclobutane intermediates, or cascade cyclizations—a wide variety of spirocyclic analogues can be accessed. researchgate.netrsc.org Such modularity is essential for developing novel molecular frameworks for drug discovery and other applications in advanced organic synthesis.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient, scalable, and environmentally benign methods for constructing the 1-methoxy-6-azaspiro[2.5]octane framework is a primary objective for future research. Current synthetic routes for similar azaspirocycles can be multi-step and may rely on harsh reagents. Future efforts could focus on several key areas:

Enzymatic and Biocatalytic Approaches: Leveraging enzymes for the asymmetric synthesis of the azaspiro[2.y]alkane core offers a highly sustainable and stereoselective route. nih.gov Recently developed carbene transferase platforms, for instance, have demonstrated the ability to cyclopropanate exocyclic N-heterocycles with excellent diastereo- and enantioselectivity, often operating in aqueous media and at ambient temperatures. nih.gov Adapting such biocatalytic systems could provide a green pathway to chiral 6-azaspiro[2.5]octane precursors.

Transition Metal-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): This strategy represents a green approach for synthesizing N-heterocycles using readily available alcohols as starting materials, producing only water and hydrogen as byproducts. rsc.org Future work could explore the coupling of a suitably functionalized piperidinol with a cyclopropanol (B106826) derivative via an ADC protocol to forge the spirocyclic core.

Modular and Convergent Synthesis: Designing synthetic strategies where the piperidine (B6355638) and cyclopropane (B1198618) moieties are constructed separately and then joined in a final, high-yielding step would enhance modularity. springernature.comethz.chresearchgate.net This allows for the rapid generation of analogues with diverse substitution patterns. For example, a photoredox-catalyzed cyclization using bifunctional sulfilimines could enable the construction of various N-heterocycles, including piperidines, from simple alkenes in a single step. springernature.com

Microwave-Assisted and Flow Chemistry: The use of microwave irradiation and continuous flow reactors can significantly accelerate reaction times, improve yields, and enhance process safety and scalability compared to traditional batch methods. nih.govnih.gov Applying these technologies to key bond-forming reactions in the synthesis of this compound would represent a significant advance in efficiency.

Exploration of Unconventional Reactivity Patterns

The inherent ring strain of the aziridine (B145994) and cyclopropane rings within the this compound structure suggests a rich and potentially unique reactivity profile.

Ring-Opening and Ring-Expansion Cascades: The strained aziridine ring is a prime site for nucleophilic ring-opening reactions, which can serve as a gateway to more complex, functionalized piperidine derivatives. researchgate.netmdpi.com Furthermore, tandem reactions involving the opening of the aziridine followed by cyclization or expansion could lead to novel heterocyclic frameworks. nih.govrsc.orgrsc.org For instance, Lewis acid-catalyzed domino ring-opening and annulation of activated spiro-aziridines with heteroarenes has been shown to produce complex spiro-fused polycyclic systems. nih.govrsc.org Investigating similar transformations with this compound could yield novel molecular architectures.

Aziridinium (B1262131) Ylide Formation and Rearrangement: The nitrogen lone pair can react with carbenes to form transient aziridinium ylides. nih.gov These reactive intermediates can undergo a variety of synthetically useful transformations, including nih.govacs.org-sigmatropic rearrangements to form larger rings or react with intramolecular nucleophiles. The unique substitution pattern of this compound may influence the stability and reaction pathways of its corresponding ylide in unexplored ways. nih.gov

Ring-Contraction and Expansion of the Cyclopropane: The donor-acceptor nature of the methoxy-substituted cyclopropane could facilitate ring-expansion reactions with various dipolarophiles, providing access to spiro-cyclopentane or larger ring systems. acs.org Conversely, under specific electrophilic conditions, ring-contraction pathways might be accessible, leading to novel rearrangements. nih.gov

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational rigidity imposed by the spirocyclic fusion, combined with the potential for nitrogen inversion and ring dynamics, makes this compound an excellent candidate for advanced spectroscopic analysis.

Multi-dimensional and Variable-Temperature NMR: Detailed 2D NMR studies, including COSY, NOESY, HMBC, and HSQC experiments, will be essential for unambiguous structural assignment and establishing through-bond and through-space correlations. ipb.ptnumberanalytics.com Variable-temperature (VT) NMR spectroscopy can be employed to study dynamic processes, such as the rate of nitrogen inversion at the aziridine and the conformational flexing of the piperidine ring, providing key thermodynamic and kinetic data. auremn.org.br

15N NMR Spectroscopy: Given the central role of the nitrogen atoms, 15N NMR will be a valuable tool. ipb.ptresearchgate.net Chemical shifts and coupling constants involving the 15N nucleus can provide sensitive probes of the electronic environment, hybridization, and stereochemistry at both the aziridine and piperidine nitrogens.

In Situ Spectroscopy: Utilizing techniques like reaction monitoring by NMR or IR spectroscopy can provide real-time mechanistic insights into the transformations of this compound, helping to identify transient intermediates (e.g., aziridinium ylides) and optimize reaction conditions.

Integration of Computational Design in Synthetic Planning

Computational chemistry is poised to play a transformative role in accelerating the exploration of this compound chemistry.

Retrosynthetic Analysis with AI: Artificial intelligence and machine learning algorithms are becoming increasingly adept at predicting viable synthetic routes. nih.govnih.govarxiv.org Employing transfer learning approaches, where a model is pre-trained on a massive reaction database, can significantly improve the accuracy of retrosynthetic predictions for novel or complex structures like N-heterocycles. mdpi.comdoaj.org This can help identify non-intuitive or more efficient pathways to the target molecule and its derivatives.

DFT Calculations for Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereoselectivity. acs.orgnih.govacs.org Such calculations would be invaluable for understanding the unconventional reactivity patterns discussed in section 7.2, guiding experimental design and avoiding unfeasible reaction pathways.

Predictive Modeling of Properties: Computational tools can predict key physicochemical properties of hypothetical derivatives, such as solubility and polarity. researchgate.net This allows for the in silico design of analogues with specific properties tailored for particular research applications, such as organocatalysis or materials science, before committing to their synthesis.

Discovery of New Catalytic Applications for Azaspiro[2.5]octane Derivatives

The rigid, three-dimensional structure of the azaspiro[2.5]octane scaffold makes its derivatives attractive candidates for applications in catalysis.

Organocatalysis: Chiral spirocyclic compounds have been successfully employed as organocatalysts for a variety of asymmetric transformations. rsc.orgumn.edu Future research could involve synthesizing chiral derivatives of this compound and evaluating their efficacy as catalysts, for example, in Mannich or Michael reactions where the piperidine nitrogen could act as a basic site.

Ligands for Transition Metal Catalysis: The nitrogen atoms in the azaspiro[2.5]octane framework could serve as coordination sites for transition metals. The rigid spirocyclic backbone could enforce a specific geometry around the metal center, potentially leading to novel reactivity and selectivity in catalytic processes.

Phase-Transfer Catalysis: Quaternization of the piperidine nitrogen would yield a chiral ammonium (B1175870) salt. Such salts could be explored as phase-transfer catalysts for asymmetric reactions, where the defined three-dimensional structure could influence the stereochemical outcome of the reaction.

Synthesis of Metabolically Stable Analogues for Research Applications (excluding therapeutic aspects)

For applications as research tools, such as chemical probes or specialized building blocks, metabolic stability can be a desirable feature to ensure predictability and longevity in biological or complex chemical systems.

Blocking Sites of Metabolism: The C-H bonds adjacent to the piperidine nitrogen are potential sites for oxidative metabolism by enzymes like cytochrome P450s. nih.govacs.orgnih.gov Strategies to enhance metabolic stability could involve the introduction of blocking groups, such as fluorine or methyl, at these positions.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can block metabolic pathways while retaining desired physicochemical properties. nih.gov For example, if the piperidine ring were found to be a metabolic liability, "angular" spirocyclic azetidines could be explored as potential replacements. nih.gov Similarly, replacing electron-rich aromatic rings on substituents with more electron-deficient heterocycles is a common strategy to increase robustness towards oxidation. nih.gov

Deuteration: The selective replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile positions can significantly slow the rate of C-H bond cleavage (the kinetic isotope effect), thereby increasing the metabolic stability of the compound without significantly altering its steric or electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.